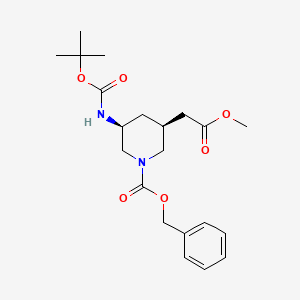

Benzyl cis-3-(tert-butoxycarbonylamino)-5-(2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate

Description

Benzyl cis-3-(tert-butoxycarbonylamino)-5-(2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) group at the cis-3 position and a 2-methoxy-2-oxoethyl substituent at the 5-position. This compound is synthesized via directed C–H functionalization or coupling reactions, often employing nickel catalysts and Boc-protected intermediates . Its structural complexity and functional group diversity make it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for constructing bioactive molecules with piperidine scaffolds.

Properties

Molecular Formula |

C21H30N2O6 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

benzyl (3S,5S)-3-(2-methoxy-2-oxoethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C21H30N2O6/c1-21(2,3)29-19(25)22-17-10-16(11-18(24)27-4)12-23(13-17)20(26)28-14-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3,(H,22,25)/t16-,17-/m0/s1 |

InChI Key |

LKOSUUYVIDJFEA-IRXDYDNUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)OC |

Origin of Product |

United States |

Biological Activity

Benzyl cis-3-(tert-butoxycarbonylamino)-5-(2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate (CAS No. 2940857-10-1) is a compound of interest in the field of medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is significant in many pharmacologically active compounds. Its structure can be represented as follows:

- Molecular Formula : C₁₉H₃₁N₂O₄

- Molecular Weight : 345.47 g/mol

Biological Activity Overview

This compound has shown various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Neuroprotective Effects : It has been investigated for its potential to protect neuronal cells from damage, possibly through modulation of neuroinflammatory pathways.

- Analgesic Properties : Some research indicates that it may possess pain-relieving properties, making it a candidate for further development in pain management therapies.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with multiple biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or neuroinflammation.

- Receptor Modulation : It could modulate receptors related to pain perception or neuronal survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cell lines | , |

| Neuroprotection | Reduced neuronal damage | , |

| Analgesic | Pain relief in animal models | , |

Case Studies

-

Antitumor Efficacy :

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Neuroprotective Effects :

- In a model of neuroinflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved neuronal survival rates.

-

Analgesic Properties :

- Animal studies indicated that administration of the compound led to a significant reduction in pain responses, suggesting its potential as an analgesic agent.

Scientific Research Applications

Benzyl cis-3-(tert-butoxycarbonylamino)-5-(2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate is a piperidine derivative featuring a piperidine ring substituted with a benzyl group, a tert-butoxycarbonylamino group, and a methoxy-2-oxoethyl moiety. The presence of these functional groups suggests potential for diverse biological activity and applications in medicinal chemistry. The tert-butoxycarbonyl group serves as a protective group for the amino functionality, often employed in peptide synthesis and other organic transformations.

Potential Applications

This compound has potential applications in:

- Medicinal Chemistry : Due to its structural components, this compound can be a versatile intermediate in synthesizing complex molecules with potential therapeutic applications.

- Pharmaceutical Research : It can be utilized in developing new drugs targeting various diseases.

- Organic Synthesis : It serves as a building block in synthesizing more complex organic molecules.

Biological Activities of Related Piperidine Derivatives

While specific studies on this compound may be limited, related piperidine derivatives have shown significant biological activities. Interaction studies involving this compound would typically focus on its binding affinity to various biological targets. Such studies would provide insights into its pharmacological profile and therapeutic potential.

Structural Analogues

This compound shares structural features with several similar compounds:

| Compound Name | Unique Features |

|---|---|

| Tert-butyl 4-(4-methylpiperidin-1-carboxylic acid) | Contains a methyl substituent on the piperidine ring, enhancing lipophilicity. |

| 4-Amino-N-benzylpiperidine | Lacks protective groups; direct amine functionality makes it more reactive. |

| 5-Methoxypiperidinone | Features a ketone instead of carboxylic acid; used in different synthetic pathways. |

Comparison with Similar Compounds

Structural Comparison

The target compound is compared to structurally analogous piperidine derivatives (Table 1). Key variations include substituent positions, protecting groups, and functional moieties:

Key Observations :

- Substituent Position : The target compound’s 5-position ester contrasts with AB21085’s 2-position ester, which may alter steric and electronic properties .

- Protecting Groups : Unlike compounds with single benzyl or Boc groups, the target and 3b use orthogonal protection (Boc + benzyl), enabling sequential deprotection .

- Functional Group Sensitivity : The ethoxycarbonyl group in 3b is hydrolysis-sensitive, whereas the methoxycarbonyl group in the target compound offers greater stability under basic conditions .

Physical and Chemical Properties

Notable Differences:

Preparation Methods

Preparation Methods of Benzyl cis-3-(tert-butoxycarbonylamino)-5-(2-methoxy-2-oxo-ethyl)piperidine-1-carboxylate

Key Synthetic Steps and Reactions

Starting Materials and Initial Functionalization

A common starting material in related syntheses is 3-methyl-5-hydroxypiperidine or its derivatives. For the target compound, the precursor is often a Boc-protected piperidine derivative such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, which allows for further functionalization through cross-coupling reactions.

Benzylation

The introduction of the benzyl group is typically achieved via nucleophilic substitution reactions using benzyl halides (benzyl bromide or benzyl chloride) in an organic solvent such as toluene or xylene. This step forms a quaternary ammonium salt intermediate, which upon catalytic hydrogenation yields the cis-configured benzylaminopiperidine.

- Reaction conditions include refluxing at 80-120 °C for 3-5 hours.

- Catalysts such as Pd-C or Ru-C are used for hydrogenation in alcohol solvents (methanol, ethanol, or isopropanol) at 80-120 °C under hydrogen pressure.

Protection of Amino Group

The amino group at position 3 is protected with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps. This protection is usually introduced early in the synthesis to stabilize the amino functionality.

Installation of 2-Methoxy-2-oxo-ethyl Side Chain

The methoxycarbonyl side chain is introduced via esterification or alkylation reactions, often starting from an appropriate carboxylic acid derivative or aldehyde intermediate. A typical approach involves:

- Oxidation of diols to dialdehydes (e.g., Swern oxidation).

- Reaction of dialdehydes with ammonia and reduction (e.g., NaBH4) to form amino alcohol intermediates.

- Subsequent esterification with methanol or methylating agents to install the methoxycarbonyl group.

Final Purification and Resolution

The final compound is purified by techniques such as flash column chromatography using ethyl acetate/hexane mixtures. Optical purity is often achieved by chiral resolution methods, including manual resolution of enantiomers.

Detailed Stepwise Synthetic Procedure (Based on Patent CN107021916B)

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Reaction of 3-methyl-5-hydroxypyridine with benzyl halide to form quaternary ammonium salt | Benzyl bromide/chloride, toluene/xylene, reflux 80-120 °C, 3-5 h | Quaternary ammonium salt |

| 2 | Catalytic hydrogenation of quaternary ammonium salt | Pd-C or Ru-C catalyst, methanol/ethanol/isopropanol, 80-120 °C, H2 pressure | cis-3-methyl-5-hydroxypiperidine |

| 3 | Sulfonylation of hydroxypiperidine | Methanesulfonyl chloride or p-toluenesulfonyl chloride, triethylamine, DMAP, dichloromethane, room temperature | Sulfonic acid ester |

| 4 | Nucleophilic substitution with benzylamine | Benzylamine (2-4 eq.), heating 160-200 °C, pressure-resistant tube | trans-3-methyl-5-benzylamino-1-sulfonylpiperidine |

| 5 | Hydrolysis of sulfonyl group | Acetic acid, 37% HCl, 90-120 °C, pH adjustment to 13 with NaOH | trans-3-methyl-5-benzylaminopiperidine (crude) |

Note: The above steps are adapted for related piperidine derivatives and provide a foundational approach for the target compound synthesis.

Analytical Data and Characterization

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and purity. For related Boc-protected piperidines, HRMS data matches calculated values precisely (e.g., C18H26O4N, [M+H]+ = 320.1856 observed 320.1856).

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of Boc groups, benzyl substituents, and methoxycarbonyl side chains with characteristic chemical shifts.

- Infrared Spectroscopy (IR): Shows absorption bands corresponding to carbamate (Boc) carbonyl (~1670 cm^-1), ester carbonyl (~1720 cm^-1), and N-H stretching (~3350 cm^-1).

- Chromatography: Flash column chromatography using ethyl acetate/hexane mixtures effectively purifies the final compound.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Notes/Outcome |

|---|---|---|

| Benzylation | Benzyl halide in toluene/xylene, reflux 80-120 °C | Formation of quaternary ammonium salt intermediate |

| Hydrogenation | Pd-C or Ru-C catalyst, alcohol solvent, H2 pressure | cis-3-methyl-5-hydroxypiperidine obtained |

| Amino Protection | Boc protection early in synthesis | Stabilizes amino group |

| Side Chain Installation | Oxidation (Swern), amination, esterification | Introduces 2-methoxy-2-oxo-ethyl group |

| Purification | Flash chromatography (EtOAc/hexane) | High purity and optical resolution |

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing this compound, and how are they applied?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry and functional groups. For example, the cis-configuration of the piperidine ring and Boc/Cbz protecting groups can be validated via coupling constants and chemical shifts in ¹H NMR . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, with calculated vs. experimental values (e.g., Δ < 2 ppm) ensuring purity . Melting points (e.g., 124–125°C for analogs) provide preliminary purity assessment .

Q. What safety protocols are recommended for handling this compound?

- Answer : Based on structurally similar piperidine derivatives:

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation risks .

- Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Toxicity data gaps necessitate treating the compound as a potential irritant .

Q. How is the compound synthesized, and what are common intermediates?

- Answer : A typical pathway involves:

Boc Protection : Reacting the amine group with Boc₂O in the presence of a base (e.g., Et₃N) and catalytic DMAP .

Piperidine Functionalization : Introducing the 2-methoxy-2-oxoethyl group via alkylation or Michael addition .

Cbz Protection : Benzyl chloroformate (Cbz-Cl) protects the piperidine nitrogen .

- Key intermediates include tert-butyl cis-3-amino-5-arylpiperidine-1-carboxylate and Boc-protected pyridine-carbonyl derivatives .

Advanced Questions

Q. How can researchers resolve low yields in multi-step syntheses involving orthogonal protecting groups?

- Answer : Orthogonal Boc/Cbz strategies minimize side reactions. For example:

- Optimized Conditions : Use anhydrous DMF at 100°C for nucleophilic substitutions (e.g., coupling 2-chloro-5-fluoropyrimidine with the amine intermediate) with Cs₂CO₃ as a mild base to preserve Boc groups .

- Yield Improvement Table :

| Step | Reaction Conditions | Yield | Key Factors |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, DMAP, RT | 92% | Excess Boc₂O (9.0 equiv), 0.2 M solvent |

| Cbz Coupling | Cbz-Cl, NaHCO₃, THF, 0°C | 85% | Slow addition to prevent dimerization |

Q. What methodologies address stereochemical challenges during piperidine ring formation?

- Answer :

- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves cis/trans configurations .

- Chiral Auxiliaries : Use (S)- or (R)-picolinamide ligands in nickel-catalyzed reactions to control stereochemistry .

- Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers .

Q. How are hydrolysis-sensitive functional groups (e.g., esters) preserved during deprotection?

- Answer : A two-step protocol for Boc removal:

Mild Acidolysis : Use TFA/DCM (1:4 v/v) at 0°C to cleave Boc without affecting esters .

Neutralization : Quench with saturated NaHCO₃ to prevent ester hydrolysis .

- Case Study : Ethoxycarbonyl (PhCO₂Et) groups in analogs showed 92% retention under these conditions .

Data Contradictions and Gaps

Q. How should researchers address conflicting reports on the compound’s stability?

- Answer : Discrepancies arise from solvent polarity and temperature:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.